2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid

Tyrosinase inhibition Melanogenesis Hyperpigmentation

2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid, commonly known as L-mimosine [CAS 500-44-7 for the L-enantiomer; 10182-82-8 for the unspecified isomer], is a non-proteinogenic amino acid bearing a 3-hydroxy-4-pyridone ring that structurally mimics L-tyrosine and L-DOPA. It is isolated from tropical legumes of the Mimosoideae family (Leucaena leucocephala, Mimosa pudica).

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 10182-82-8
Cat. No. B156868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid
CAS10182-82-8
SynonymsLeucaenine
Leucaenol
Leucenine
Leucenol
Mimosine
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CN(C=C(C1=O)O)CC(C(=O)O)N
InChIInChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)
InChIKeyWZNJWVWKTVETCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic Acid (L-Mimosine): Compound Identity, Commercial Sourcing Relevance, and Key Pharmacological Class Distinctions


2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid, commonly known as L-mimosine [CAS 500-44-7 for the L-enantiomer; 10182-82-8 for the unspecified isomer], is a non-proteinogenic amino acid bearing a 3-hydroxy-4-pyridone ring that structurally mimics L-tyrosine and L-DOPA . It is isolated from tropical legumes of the Mimosoideae family (Leucaena leucocephala, Mimosa pudica) [1]. The compound is commercially distributed as a research reagent with applications spanning tyrosinase inhibition (IC50 = 3.68 µM), iron chelation (log Km = 36), prolyl hydroxylase inhibition (IC50 = 120 µM), and G1-phase cell cycle arrest [2][3]. Given its multi-target mechanism—combining metal chelation (Fe²⁺/Cu²⁺), competitive enzyme inhibition, and deoxyribonucleotide depletion—L-mimosine represents a unique chemical tool that cannot be substituted by single-mechanism alternatives in protocols requiring simultaneous blockade of collagen biosynthesis, HIF-1α stabilization, and ribonucleotide reductase-dependent DNA synthesis [4].

Why In-Class or Structurally Similar Compounds Cannot Simply Replace L-Mimosine in Research and Industrial Workflows: A Comparator-Based Rationale for Specification


The 3-hydroxy-4-pyridone scaffold defines L-mimosine's biological activity, but the α-alanine side chain is the critical determinant of its cell-cycle and antifibrotic potency [1]. Direct head-to-head comparative data demonstrate that 3-hydroxy-4(1H)-pyridone (3,4-DHP), the goitrogenic degradation product to which mimosine is converted in ruminants, is 'only slightly inhibitory' in mammalian bone marrow cell assays and fourfold less potent in herbicidal growth inhibition (IC50 = 0.15 mg/g vs. 0.04 mg/g) [2][3]. Similarly, kojic acid—a structurally simpler metal chelator and widely used tyrosinase inhibitor—is 4.5-fold weaker than L-mimosine against mushroom tyrosinase (IC50 = 16.67 µM vs. 3.68 µM) and fails to afford cardioprotection in ischemia-reperfusion models where mimosine restores LVDP recovery to 88.2% of pre-ischemic levels [4][5]. These quantitative gaps confirm that the full amino acid structure, rather than the pyridone ring alone, is essential for the compound's characteristic multi-target pharmacology. Procurement of the correct stereoisomer (L-enantiomer, CAS 500-44-7) and validated purity (≥98%) is therefore a non-negotiable requirement for experimental reproducibility.

Head-to-Head Quantitative Evidence: L-Mimosine vs. Established Reference Compounds Across Key Performance Dimensions


Tyrosinase Inhibitory Potency: L-Mimosine Is 4.5-Fold More Potent Than Kojic Acid in a Standardized Mushroom Tyrosinase Diphenolase Assay

In a direct head-to-head comparison using mushroom tyrosinase with L-DOPA as substrate, L-mimosine inhibited diphenolase activity with an IC50 of 3.68 ± 0.02 µM, whereas the widely used cosmetic reference inhibitor kojic acid exhibited an IC50 of 16.67 ± 0.52 µM under identical conditions [1][2]. The 4.5-fold potency differential has been independently reproduced in multiple screening campaigns, confirming that L-mimosine is the superior standard inhibitor in this assay system [3]. A separate study further differentiates the mechanism: L-mimosine inhibits tyrosinase competitively due to structural similarity to L-DOPA, while simultaneously chelating copper at the enzyme active site, a dual mechanism that kojic acid cannot replicate [4].

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Iron Chelation and Cardioprotection: L-Mimosine Matches Deferoxamine in Functional Recovery While Substantially Outperforming Kojic Acid in Isolated Perfused Heart Ischemia-Reperfusion

In a head-to-head comparison of four iron-chelating agents in Langendorff-perfused neonatal rabbit hearts subjected to 45-min global ischemia and 30-min reperfusion, L-mimosine (30 µM) and deferoxamine (30 µM) produced statistically indistinguishable cardioprotection: left ventricular developed pressure (LVDP) recovery reached 88.2 ± 2.9% and 87.4 ± 1.5% of pre-ischemic levels, respectively (both p < 0.01 vs. control at 50.5 ± 3.0%) [1]. Crucially, kojic acid (30 µM)—despite sharing the 3-hydroxy-4-pyrone metal-binding motif—showed 'no improvement in LVDP recovery and CPK leakage' [1]. The iron-binding constants (log Km) explain this: mimosine (36) sits between deferoxamine (31) and catechol (43), whereas kojic acid (27) is substantially weaker [1]. Free radical generation measured by DMPO-OH spin-trapping was reduced to approximately one-third of control by mimosine, catechol, and deferoxamine, but not by kojic acid [1]. In cancer cell models, mimosine (400 µM) and deferoxamine (150 µM) both reduced DNA synthesis by >90% within 4 hours, with effects reversed by iron supplementation [2].

Iron chelation Ischemia-reperfusion injury Cardioprotection

Cell Cycle Arrest Phase Specificity: L-Mimosine Arrests Cells in Late G1, Distinct from Hydroxyurea (Early S Phase) and Aphidicolin (G1/S Boundary)

Using a synchrony/release protocol in CEM T-cell lymphoma cells with DNA flow cytometric analysis, a direct comparative study of five cell cycle inhibitors established that mimosine, aphidicolin, and hydroxyurea produce arrest at distinctly different cell cycle positions [1]. Mimosine and aphidicolin acted in late G1 and at the G1/S boundary, respectively, while hydroxyurea arrested cells in early S phase—later than the aphidicolin arrest point [1]. Nocodazole synchronized cells in M phase. All inhibitors except the highly toxic staurosporine were reversible with little cytotoxicity [1]. In a separate study, mimosine (200 µM) and hydroxyurea (1 mM) were used at different concentrations to achieve cell cycle arrest, with mimosine specifically depleting intracellular deoxyribonucleotide pools and inhibiting DNA synthesis at the level of elongation of nascent DNA chains [2][3].

Cell cycle synchronization G1 arrest Cancer cell biology

Prolyl 4-Hydroxylase Inhibition and Antifibrotic Activity: L-Mimosine Reduces Collagen Hydroxylation with IC50 of 120 µM, Suppressing Mature Collagen Secretion in Cardiac and Pulmonary Fibroblasts

L-Mimosine inhibits prolyl 4-hydroxylase, the enzyme responsible for post-translational hydroxylation of collagen pro-α chains essential for triple-helical collagen formation. In reconstitution assays with active human prolyl 4-hydroxylase, L-mimosine exhibited an IC50 of 120 µM . In rat and human smooth muscle cells, L-mimosine dose-dependently inhibited prolyl hydroxylase activity, decreasing hydroxyproline generation by 80-90% at 400-500 µM . In cultured adult cardiac fibroblasts, 200 µM mimosine treatment strongly inhibited synthesis and secretion of mature type I collagen, increased intracellular procollagen accumulation from 4.14 ± 0.27 to 10.19 ± 0.37 arbitrary units, and elevated MMP-9 activity—all with minimal cytotoxicity [1]. In vivo, L-mimosine significantly ameliorated bleomycin-induced pulmonary fibrosis in rats, blocking collagen I and III deposition with concomitant reversal of eIF3a, α-SMA, and p27 dysregulation [2].

Prolyl hydroxylase inhibition Collagen biosynthesis Fibrosis

Structural Specificity vs. Degradation Product: L-Mimosine Is Fourfold More Potent as a Herbicidal Agent Than Its Pyridone Metabolite, 3,4-DHP, and Retains Potent Mammalian Cytotoxicity Absent in 3-Hydroxy-4(1H)-pyridone

A systematic structure-activity comparison of mimosine with 13 chemically related compounds identified the 3-hydroxyl-4-oxo function of the pyridone ring together with an α-alanine or 2-aminoethyl side chain as the minimal structural requirements for mammalian cytotoxicity [1]. The degradation product 3-hydroxy-4(1H)-pyridone—lacking the amino acid side chain—was 'only slightly inhibitory' in mouse bone marrow cell [³H]thymidine incorporation assays, whereas mimosine produced >70% inhibition at 2 × 10⁻⁴ M [1]. In independent herbicidal activity assays, mimosine inhibited barnyardgrass growth with an IC50 of 0.04 mg/g, approximately fourfold more potent than 3,4-DHP (IC50 = 0.15 mg/g) [2]. Paradoxically, 3,4-DHP exhibited about fourfold stronger DPPH radical scavenging activity (EC50 = 2.4 mg/g GAE) than mimosine (EC50 = 10.3 mg/g GAE), underscoring that antioxidant capacity does not correlate with growth inhibitory potency [2].

Structure-activity relationship Degradation product comparison Cytotoxicity

Multi-Target Enzyme Inhibition Profile: L-Mimosine Uniquely Inhibits Arginase, Tyrosinase, Dopamine β-Hydroxylase, and Deoxyhypusine Hydroxylase at Low Micromolar Concentrations

L-Mimosine demonstrates a broad inhibitory profile against iron- and copper-dependent enzymes that is not replicated by any single comparator compound. Reported IC50 values include: arginase IC50 = 3.7 µM [1]; mushroom tyrosinase IC50 = 3.68 µM [2]; and dopamine β-hydroxylase inhibition (mechanism: uncompetitive, via chelate formation) [3]. The compound also inhibits deoxyhypusine hydroxylase, preventing synthesis of eukaryotic initiation factor 5A (eIF-5A) and blocking cell cycling [1]. This contrasts with deferoxamine, which is a selective iron chelator lacking copper-chelating capacity and does not inhibit tyrosinase or arginase at comparable concentrations [4]. For arginase inhibition specifically, the reference inhibitor nor-NOHA exhibits a Kd of approximately 50-517 nM, making it roughly 7- to 74-fold more potent than mimosine, but nor-NOHA lacks any activity against tyrosinase, prolyl hydroxylase, or deoxyhypusine hydroxylase [5].

Arginase inhibition Polypharmacology Metal-dependent enzyme inhibition

Evidence-Driven Application Scenarios: Where Quantitative Differentiation of L-Mimosine Justifies Its Procurement Over Comparator Compounds


Tyrosinase Inhibitor Screening Campaigns Requiring a High-Sensitivity Positive Control

For laboratories engaged in discovering novel melanogenesis inhibitors, L-mimosine provides a validated positive control with an IC50 of 3.68 µM—4.5-fold more sensitive than kojic acid (IC50 16.67 µM). This larger dynamic range permits more reliable detection of incremental potency improvements in test compounds and is supported by consistent reproducibility across independent screening laboratories [1][2].

Cell Cycle Synchronization Protocols Requiring Late G1 Phase Arrest Prior to the Restriction Point

Investigators requiring homogeneous late-G1 cell populations for signaling, transcriptional, or epigenetic studies should specify L-mimosine. It is the only validated, reversible, low-toxicity agent that arrests cells in late G1—upstream of the G1/S boundary targeted by aphidicolin and substantially upstream of the early-S arrest produced by hydroxyurea [3][4].

Dual-Target Fibrosis Models Requiring Simultaneous Prolyl Hydroxylase and Collagen Deposition Blockade

In vitro and in vivo fibrosis research benefits from L-mimosine's unique ability to inhibit prolyl 4-hydroxylase (IC50 120 µM), suppress mature collagen I/III secretion, and upregulate MMP-9 activity in a single treatment. Unlike DMOG or selective PHD inhibitors, L-mimosine concurrently arrests fibroblast proliferation via iron chelation, a property validated in both bleomycin-induced rat pulmonary fibrosis and cardiac fibroblast models [5][6].

Agricultural Bioprospecting or Herbicide Discovery Using Mimosine as a Scaffold with Validated Fourfold Potency Advantage Over Its Degradation Product

In agricultural chemistry, mimosine's herbicidal activity against barnyardgrass (IC50 = 0.04 mg/g) is approximately fourfold greater than that of its pyridone degradation product 3,4-DHP (IC50 = 0.15 mg/g). This potency differential, combined with the established antifungal and insecticidal activities of mimosine derivatives, makes the intact amino acid the preferred starting scaffold for structure-based pesticide development rather than the simpler pyridone fragment [7].

Quote Request

Request a Quote for 2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.